Bienvenue dans la boutique en ligne BenchChem!

Titanocene bis(4-aminothiophenolate)

Water solubility Hydrolytic stability Formulation

Titanocene bis(4-aminothiophenolate), also referred to as titanocene bis(para-aminothiophenolate) dihydrochloride (TBATP), is an organometallic titanium(IV) sandwich complex bearing two η⁵-cyclopentadienyl (Cp) ligands and two p-aminothiophenolate ligands in the acido positions, supplied as the dihydrochloride salt. With molecular formula C₂₂H₂₄Cl₂N₂S₂Ti and a molecular weight of 499.3 g/mol, it belongs to the titanocene class of metallocene antitumor agents first investigated in the 1980s for their antiproliferative activity against a range of solid tumor models.

Molecular Formula C22H24Cl2N2S2Ti
Molecular Weight 499.3 g/mol
CAS No. 103875-37-2
Cat. No. B011823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanocene bis(4-aminothiophenolate)
CAS103875-37-2
SynonymsTBATP
titanocene bis(4-aminothiophenolate)
titanocene bis(para-aminothiophenolate) dihydrochloride
Molecular FormulaC22H24Cl2N2S2Ti
Molecular Weight499.3 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4]
InChIInChI=1S/2C6H7NS.2C5H5.2ClH.Ti/c2*7-5-1-3-6(8)4-2-5;2*1-2-4-5-3-1;;;/h2*1-4,8H,7H2;2*1-5H;2*1H;/q;;2*-1;;;+4/p-2
InChIKeyUXXQKLCKXLHHPV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanocene Bis(4-Aminothiophenolate) CAS 103875-37-2: Organometallic Antitumor Compound Overview for Research Procurement


Titanocene bis(4-aminothiophenolate), also referred to as titanocene bis(para-aminothiophenolate) dihydrochloride (TBATP), is an organometallic titanium(IV) sandwich complex bearing two η⁵-cyclopentadienyl (Cp) ligands and two p-aminothiophenolate ligands in the acido positions, supplied as the dihydrochloride salt . With molecular formula C₂₂H₂₄Cl₂N₂S₂Ti and a molecular weight of 499.3 g/mol, it belongs to the titanocene class of metallocene antitumor agents first investigated in the 1980s for their antiproliferative activity against a range of solid tumor models . The compound is explicitly claimed as a preferred cytostatic agent in U.S. Patent 5,002,969 .

Why Titanocene Bis(4-Aminothiophenolate) Cannot Be Interchanged with Generic Titanocene Analogs


Titanocene complexes bearing different acido ligands (X in Cp₂TiX₂) are not functionally interchangeable. Titanocene dichloride (Cp₂TiCl₂), the most extensively studied analog, suffers from rapid hydrolysis at physiological pH leading to insoluble precipitates and poor bioavailability . In direct comparative studies, ligand identity profoundly influences water solubility, therapeutic index, tumor-type specificity, and toxicity profile. The p-aminothiophenolate ligand confers both ionic character and additional hydrogen-bonding capacity through the para-amino group, resulting in distinct physicochemical and pharmacological behavior that cannot be extrapolated from data on the parent dichloride, dibromide, or carboxylato analogs . Procurement based solely on generic titanocene classification disregards these quantifiable performance differences.

Quantitative Differentiation Evidence for Titanocene Bis(4-Aminothiophenolate) CAS 103875-37-2 Versus Closest Analogs


Aqueous Solubility and Formulation Versatility: p-Aminothiophenolate Derivative Versus Titanocene Dichloride

In a direct comparative study, titanocene bis(p-aminothiophenolate) dihydrochloride (compound II, the target compound) was described as 'rather soluble in water' and was equally active when administered in DMSO/saline (1:9 v/v), pure saline, or buffered solutions . This contrasts sharply with titanocene dichloride (Cp₂TiCl₂), which is poorly water-soluble and undergoes rapid hydrolysis of both halide and cyclopentadienyl ligands at pH 7, forming predominantly insoluble precipitates that compromise in vivo bioavailability . The introduction of the protonated p-aminothiophenolate ligand converts the neutral metallocene into an ionic, salt-like species with markedly improved aqueous compatibility.

Water solubility Hydrolytic stability Formulation Bioavailability

Therapeutic Index Improvement: p-Aminothiophenolate Derivative Versus Titanocene Dichloride in Ehrlich Ascites Tumor

The therapeutic index (T.I.), defined as LD₅₀/ED₉₀, was directly compared between four titanocene derivatives in the Ehrlich ascites tumor model. Titanocene bis(p-aminothiophenolate) dihydrochloride (compound II) achieved a T.I. range of 3.5–4.1, representing a 6%–24% improvement over titanocene dichloride (Cp₂TiCl₂), which had a T.I. of 3.3 . All four compounds tested, including the target compound, induced maximum cure rates of 100% in this model, indicating that the T.I. advantage is driven by reduced toxicity rather than enhanced efficacy alone .

Therapeutic index Ehrlich ascites tumor Toxicity Antitumor efficacy

In Vivo Tumor Growth Inhibition in Human Lung Adenocarcinoma Xenografts: Ranked Activity of Titanocene Analogs

In a head-to-head study of four titanocene complexes against human lung adenocarcinoma xenografted into athymic mice, titanocene bis(p-aminothiophenolate) bis(hydrochloride) was ranked second in antitumor activity, behind titanocene dichloride and ahead of the hydrogenmaleinate and dibromide derivatives . The titanocene complexes as a class inhibited tumor growth by more than 50%, yielding treated/control (T/C) values in the range of 20%–50%, and this suppression remained stable beyond the end of the treatment period . The p-aminothiophenolate derivative's position in this activity hierarchy provides a benchmark for its relative potency in a clinically relevant solid tumor model.

Human tumor xenograft Lung adenocarcinoma Tumor growth inhibition Athymic mice

Solid Tumor Weight Reduction in Sarcoma 180: Comparative Activity of Five Titanocene Derivatives

Against solid, subcutaneously growing sarcoma 180, triple injections of five titanocene derivatives—including titanocene bis(p-aminothiophenolate) dihydrochloride (compound V)—reduced mean tumor weight to 23%–53% of untreated control values . Titanocene dichloride (compound I) exhibited the most pronounced activity within this group. Against ascitic sarcoma 180, titanocene dichloride at 50 mg/kg yielded 40%–50% long-term survival (ILS 161%–184%), a result comparable to cisplatin . The p-aminothiophenolate derivative contributed to the overall tumor-suppressive effect of the series, demonstrating that modification at the acido ligand position (X in Cp₂TiX₂) preserves meaningful antitumor potency across different tumor histologies .

Sarcoma 180 Solid tumor Tumor weight reduction Titanocene derivatives

Patent-Backed Composition of Matter: Specific Claiming of the p-Aminothiophenolate Derivative

U.S. Patent 5,002,969 ('Pharmaceutical compositions containing titanocene complexes and use of these complexes as cytostatic agents') explicitly lists 'Bis(p-aminothiophenolato)bis(η⁵-cyclopentadienyl)-titanium(IV)-dihydrochloride'—the target compound—among its specifically claimed titanocene complexes . The patent claims cytostatic pharmaceutical compositions comprising 0.01 to 95% by weight of the titanocene complex and a pharmaceutically acceptable carrier, as well as methods for treating solid tumors . This specific inclusion in composition-of-matter claims distinguishes the compound from unclaimed generic titanocene analogs and provides a defined legal and compositional reference point for research-grade procurement.

Patent Composition of matter Cytostatic pharmaceutical Intellectual property

Recommended Application Scenarios for Titanocene Bis(4-Aminothiophenolate) CAS 103875-37-2 Based on Quantitative Evidence


Preclinical In Vivo Antitumor Efficacy Studies Requiring Saline-Compatible Formulations

When in vivo tumor models require intraperitoneal or intravenous administration without DMSO co-solvents, titanocene bis(4-aminothiophenolate) offers a direct advantage over titanocene dichloride. The compound's water solubility and demonstrated activity in pure saline and buffered solutions make it suitable for studies where vehicle toxicity or solvent-induced artifacts must be minimized. Its established activity against sarcoma 180, Ehrlich ascites tumor, and human lung adenocarcinoma xenografts provides a multi-model efficacy baseline for experimental design.

Comparative Titanocene SAR Studies Focused on Acido Ligand Optimization

For structure-activity relationship investigations examining how acido ligand identity (X in Cp₂TiX₂) modulates therapeutic index, solubility, and tumor-type specificity, this compound serves as a critical comparator. The quantitative T.I. data (3.5–4.1 vs. 3.3 for Cp₂TiCl₂) and the ranked activity in xenograft models provide numerically anchored reference points against which novel titanocene derivatives can be benchmarked.

Hydrolytic Stability Reference Standard for Titanocene Formulation Development

The improved aqueous compatibility of the p-aminothiophenolate derivative, relative to the rapid hydrolytic decomposition of titanocene dichloride at physiological pH , positions this compound as a reference standard in studies aimed at improving titanocene stability through either ligand design or formulation approaches such as cyclodextrin encapsulation. Its ionic, salt-like character provides a distinct stability profile for comparative degradation kinetics studies.

Intellectual Property-Backed Research Tool for Cytostatic Metallocene Development Programs

For academic or industrial groups developing next-generation metallocene anticancer agents, the explicitly claimed composition of matter in U.S. Patent 5,002,969 provides a well-defined legal reference compound. Procuring the specifically claimed dihydrochloride salt ensures alignment with the patent-described composition, facilitating reproducibility and freedom-to-operate analysis in translational research settings.

Quote Request

Request a Quote for Titanocene bis(4-aminothiophenolate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.